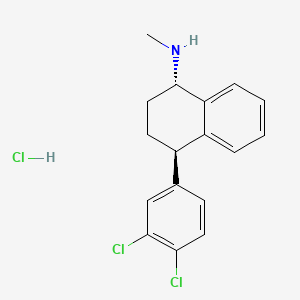

(1S,4R) Sertraline Hydrochloride

Description

Historical Context of Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) Discovery

The journey to the discovery of SSRIs began in the 1950s with the serendipitous identification of the antidepressant properties of two classes of drugs: monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs). antidepressantinfo.orgmidcitytms.com Iproniazid, initially developed for tuberculosis, and imipramine, a derivative of antihistamines, were the first drugs to be specifically recognized for their mood-elevating effects. midcitytms.comnih.govmidcitytms.com These first-generation antidepressants, while groundbreaking, were associated with significant side effects and toxicity due to their non-selective action on various neurotransmitter systems. wikipedia.orgpsychiatryredefined.org

The development of these early antidepressants was pivotal for two main reasons. Firstly, they revolutionized the psychiatric care of individuals with depression. nih.gov Secondly, they provided invaluable tools for neurobiologists and psychopharmacologists, leading to the formulation of the first hypotheses about the biological basis of depressive disorders, notably the monoamine hypothesis. nih.govpsychiatrictimes.com This hypothesis posited that depression was caused by a deficiency in monoamine neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine (B1211576). wikipedia.org

The limitations of MAOIs and TCAs spurred the search for more targeted therapies. wikipedia.org The 1960s saw a growing belief that low levels of specific neurotransmitters, particularly serotonin (5-hydroxytryptamine or 5-HT), were a key factor in depression. psychiatryredefined.orgcambridge.org This led to a shift in focus towards developing drugs that could selectively target the serotonin system. cambridge.org The first SSRI to be synthesized was zimelidine in 1971, which, despite being withdrawn from the market due to side effects, served as a template for future SSRIs. wikipedia.orgwikipedia.org The introduction of fluoxetine (B1211875) in the late 1980s marked a significant milestone, heralding a new era of safer and better-tolerated antidepressants. antidepressantinfo.orgmidcitytms.commidcitytms.com

Evolution of Antidepressant Rational Drug Design and Target Identification

The development of SSRIs represents a paradigm shift from accidental discovery to rational drug design in psychopharmacology. wikipedia.orgpreskorn.com This strategic approach aimed to create drugs that would act on a specific biological target while minimizing effects on other sites to improve safety and tolerability. wikipedia.orgpreskorn.com The primary target identified for this new class of antidepressants was the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft. acs.orgnih.gov

The goal was to design a molecule that could potently inhibit SERT without significantly affecting other neurotransmitter transporters or receptors, which were responsible for the undesirable side effects of TCAs. preskorn.com This led to the development of a class of drugs with a much wider therapeutic index. preskorn.com The strategy proved successful, leading to the marketing of several SSRIs, including fluoxetine, paroxetine, citalopram, and sertraline (B1200038). preskorn.com

The advent of computational modeling and the availability of crystal structures of related proteins, such as the bacterial leucine (B10760876) transporter (LeuT), have further refined the rational drug design process. acs.orgnih.govtandfonline.com These tools have allowed for the development of pharmacophore models to screen large chemical libraries for potential new SERT inhibitors and to design compounds with improved selectivity and efficacy. acs.orgnih.govresearchgate.net This evolution continues, with ongoing research focusing on designing multi-site drugs that target not only SERT but also other relevant receptors to potentially enhance therapeutic effects and mitigate side effects. acs.orgnih.gov

Position of Sertraline within Contemporary Neuropharmacological Research

Sertraline remains a prominent compound in contemporary neuropharmacological research, extending beyond its established role as an antidepressant. It is frequently used as a reference compound in studies investigating the mechanisms of SSRIs and the role of the serotonin system in various physiological and pathological processes. wikipedia.org

Current research is exploring the multifaceted actions of sertraline. Studies have shown that in addition to inhibiting serotonin reuptake, sertraline may also have weak inhibitory effects on norepinephrine and dopamine transporters. drugbank.com More recent investigations have revealed that sertraline can modulate hippocampal plasticity through mechanisms involving sigma-1 receptors, N-methyl-D-aspartate (NMDA) receptors, and neurosteroids. nih.govbiorxiv.org These findings suggest that the therapeutic effects of sertraline may be more complex than initially understood.

Sertraline is also being investigated for its potential in treating a range of other conditions. It has been shown to be effective in reducing anxiety. news-medical.netnih.gov Research in animal models suggests that long-term sertraline administration can reverse behavioral changes induced by prenatal stress. frontiersin.org Furthermore, studies using advanced neuroimaging techniques like electroencephalography (EEG) and functional magnetic resonance imaging (fMRI) are shedding light on how sertraline affects brain activity and connectivity. neurosciencenews.comstanford.edufrontiersin.org For instance, researchers have identified a neural signature in EEG data that may predict a patient's response to sertraline treatment, paving the way for more personalized medicine. neurosciencenews.comstanford.edunih.gov These diverse research avenues underscore the continued importance of sertraline as a tool for understanding brain function and developing novel therapeutic strategies. consensus.appnih.govfrontiersin.org

Data Tables

Table 1: Key Milestones in Antidepressant Discovery

| Decade | Discovery/Development | Significance |

| 1950s | Discovery of Iproniazid (MAOI) and Imipramine (TCA) antidepressantinfo.orgnih.gov | First generation of antidepressants; established the monoamine hypothesis of depression. nih.govpsychiatrictimes.com |

| 1970s | Synthesis of Zimelidine, the first SSRI wikipedia.orgwikipedia.org | Shift towards rational drug design and targeting the serotonin system. wikipedia.org |

| 1980s | Introduction of Fluoxetine antidepressantinfo.orgmidcitytms.com | First blockbuster SSRI, offering improved safety and tolerability. antidepressantinfo.orgmidcitytms.com |

| 1990s-Present | Development of other SSRIs (e.g., Sertraline) and SNRIs preskorn.comnih.gov | Expansion of treatment options with more specific mechanisms of action. nih.gov |

Table 2: Comparison of Antidepressant Classes

| Class | Primary Mechanism of Action | Example Compound(s) | Key Research Characteristics |

| MAOIs | Inhibit the enzyme monoamine oxidase, increasing levels of serotonin, norepinephrine, and dopamine. midcitytms.com | Iproniazid nih.gov | First-generation; non-selective; significant side effects. wikipedia.orgpsychiatryredefined.org |

| TCAs | Block the reuptake of serotonin and norepinephrine. nih.gov | Imipramine nih.gov | First-generation; non-selective; significant side effects. wikipedia.org |

| SSRIs | Selectively inhibit the reuptake of serotonin. wikipedia.org | (1S,4R) Sertraline Hydrochloride, Fluoxetine preskorn.com | Rationally designed; improved safety and tolerability profile. wikipedia.orgpreskorn.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-KELGLJHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676141 | |

| Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79896-31-4 | |

| Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action in Neuropharmacology

Primary Mechanism: Serotonin (B10506) Transporter (SERT/SLC6A4) Inhibition Research

The principal mechanism of (1S,4R)-Sertraline Hydrochloride is its potent and selective inhibition of the serotonin transporter (SERT), a protein crucial for regulating serotonin levels in the brain. drugbank.comnih.govnih.gov

Studies on Competitive Inhibition of Serotonin Uptake

Research has consistently demonstrated that sertraline (B1200038) acts as a competitive inhibitor at the serotonin transporter (SERT). patsnap.comresearchgate.net By binding to SERT, sertraline blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. patsnap.comverywellmind.com This action increases the concentration of serotonin available to bind with postsynaptic receptors, thereby enhancing serotonergic neurotransmission. drugbank.compatsnap.com In vitro studies have confirmed that sertraline is a potent and selective inhibitor of neuronal serotonin reuptake. nih.govpom.go.id Furthermore, at clinically relevant doses, sertraline has been shown to block the uptake of serotonin into human platelets, which are often used as a model for neuronal serotonin uptake. nih.govhres.catga.gov.au

The inhibitory effect of sertraline on SERT is significantly more potent than its effect on the transporters for norepinephrine (B1679862) and dopamine (B1211576). nih.govhres.catga.gov.au This selectivity for the serotonin system is a hallmark of the SSRI class of antidepressants. wikipedia.orgnih.gov Studies using radiolabeled ligands have quantified the high affinity of sertraline for the serotonin transporter. wikipedia.org The active metabolite of sertraline, desmethylsertraline, is substantially less potent in inhibiting serotonin reuptake. pharmgkb.org

Molecular Basis of SERT Binding and Reuptake Blockade

The binding of (1S,4R)-Sertraline Hydrochloride to the serotonin transporter (SERT) occurs at the central binding site, effectively blocking the transport of serotonin. biorxiv.org Structural studies have provided insights into this interaction, revealing that sertraline, along with other SSRIs, stabilizes the transporter in an outward-open conformation. biorxiv.org This prevents the conformational changes necessary for serotonin translocation across the neuronal membrane.

Research has identified specific amino acid residues within the SERT protein that are crucial for high-affinity binding of SSRIs like sertraline. The Ile172 residue, in particular, has been shown to be a key molecular determinant for the binding of many SERT antagonists. acs.org The interaction of the halogen atoms of SSRIs with a specific "halogen-binding pocket" in the transporter is thought to contribute significantly to their selectivity for SERT over other monoamine transporters. nih.gov While sertraline primarily binds to the orthosteric (primary) site, it is considered a less potent allosteric inhibitor compared to some other SSRIs, meaning its action is mainly mediated through the primary binding site. biorxiv.orgresearchgate.net

Impact on Synaptic Serotonin Homeostasis and Neurotransmission

By inhibiting serotonin reuptake, (1S,4R)-Sertraline Hydrochloride directly alters synaptic serotonin homeostasis. The immediate effect is an increase in the concentration of serotonin in the synaptic cleft. drugbank.compatsnap.com This heightened availability of serotonin leads to prolonged activation of postsynaptic serotonin receptors, which is believed to be the primary driver of its therapeutic effects. spandidos-publications.com

However, the full clinical response to sertraline is often delayed, suggesting that downstream adaptations in the serotonergic system are also critical. drugbank.com Chronic administration of sertraline leads to a downregulation of SERT itself. jneurosci.org Studies in rats have shown that a significant reduction in SERT binding sites occurs after about two weeks of treatment, which correlates with a more robust decrease in serotonin clearance. jneurosci.org Additionally, long-term treatment can lead to the desensitization of presynaptic 5-HT1A autoreceptors, which normally act to inhibit serotonin release. frontiersin.org This desensitization may further contribute to enhanced serotonergic neurotransmission over time. frontiersin.org

Modulation of Other Neurotransmitter Systems

While the primary therapeutic action of (1S,4R)-Sertraline Hydrochloride is through serotonin transporter inhibition, it also exhibits some effects on other neurotransmitter systems, albeit to a much lesser extent.

Weak Effects on Norepinephrine and Dopamine Neuronal Reuptake

In vitro and in vivo studies have consistently shown that sertraline has only very weak effects on the neuronal reuptake of norepinephrine and dopamine. nih.govhres.catga.gov.aufda.gov Its affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) is significantly lower than its affinity for SERT. wikipedia.org

Despite its low affinity, some research suggests that sertraline's weak dopamine reuptake inhibition may have clinical relevance, potentially contributing to its effects on energy, motivation, and concentration. cambridge.orgchildrenswi.org One study using in vivo microdialysis in rats found that sertraline administration increased extracellular dopamine levels in the nucleus accumbens and striatum. nih.gov However, the clinical significance of this finding remains a topic of discussion, with many experts believing that significant inhibition of dopamine reuptake is unlikely at typical clinical doses. wikipedia.org Chronic administration of sertraline in animals has been associated with the downregulation of brain norepinephrine receptors. nih.gov

Affinity Profile for Adrenergic, Cholinergic, GABA, Dopaminergic, Histaminergic, and Benzodiazepine (B76468) Receptors

(1S,4R)-Sertraline Hydrochloride demonstrates a favorable side-effect profile in part due to its low affinity for a wide range of other neurotransmitter receptors. Receptor binding studies have shown that sertraline has no significant affinity for adrenergic (alpha1, alpha2, beta), cholinergic (muscarinic), GABA, dopaminergic, histaminergic, or benzodiazepine receptors. pom.go.idhres.catga.gov.aufda.govnih.gov This lack of affinity for these other receptors means that sertraline is less likely to cause the anticholinergic, sedative, and cardiovascular side effects that are often associated with other classes of antidepressants, such as tricyclic antidepressants. drugbank.comtga.gov.au Sertraline also shows affinity for sigma-1 receptors, but the clinical significance of this interaction is not yet fully understood. wikipedia.orgcambridge.orgpsychopharmacologyinstitute.com

Downstream Molecular and Cellular Adaptations in Neural Systems

The initial increase in synaptic serotonin by (1S,4R) Sertraline Hydrochloride triggers a series of adaptive changes within neural systems over time. These adaptations are believed to be crucial for the full manifestation of its therapeutic effects.

Regulation of Pre-synaptic 5-HT1A Receptors

Presynaptic 5-HT1A receptors function as autoreceptors on serotonergic neurons, and their activation inhibits serotonin release. jst.go.jpnih.gov Initially, the increased synaptic serotonin caused by this compound stimulates these autoreceptors, leading to a feedback inhibition of serotonin release. However, chronic administration of SSRIs like sertraline is thought to lead to the desensitization or downregulation of these presynaptic 5-HT1A autoreceptors. nih.gov This desensitization reduces the inhibitory feedback, ultimately allowing for a sustained increase in serotonergic neurotransmission.

Interestingly, studies comparing different SSRIs suggest they may regulate 5-HT1A autoreceptor function differently. For instance, one study noted that chronic sertraline treatment did not alter 5-HT1A receptor-stimulated [35S]GTPγS binding in the dorsal and median raphe nuclei, a measure of receptor-G protein interaction. oup.com This finding contrasts with observations for other SSRIs and suggests that the pharmacology of each SSRI plays a role in its specific regulatory effects on these receptors. oup.com Some research also indicates that sertraline itself can act as a 5-HT1A agonist, further complicating its regulatory role at this receptor. researchgate.net

Neurotrophic Factor Modulation, e.g., Brain-Derived Neurotrophic Factor (BDNF) Expression

Brain-Derived Neurotrophic Factor (BDNF) is a key molecule involved in neuronal survival, growth, and synaptic plasticity. oamjms.eumdpi.com A significant body of evidence suggests that this compound modulates BDNF levels.

Studies have consistently shown that sertraline treatment can increase serum BDNF levels in patients with major depressive disorder. mdpi.comnih.gov One study reported a significant increase in BDNF levels after both 5 weeks and 6 months of sertraline treatment. nih.gov Another comparative study found that after 6 weeks of therapy, patients treated with sertraline showed a significant 75.4% increase in BDNF levels from baseline. oamjms.eu A meta-analysis also highlighted that among several antidepressants, only sertraline showed a significant increase in BDNF levels after treatment. mdpi.com

The mechanism behind this increase may involve the blockade of Kir4.1 channels in astrocytes, as the potency of sertraline to induce BDNF mRNA expression in these cells is similar to its potency for inhibiting Kir4.1 channels. frontiersin.org

Table 1: Effect of Sertraline Treatment on BDNF Levels

| Study | Duration of Treatment | Change in BDNF Levels |

|---|---|---|

| De Fazio et al. (2015) | 5 weeks & 6 months | Significant increase at both time points. nih.gov |

| Tualeka et al. (2021) | 6 weeks | 75.4% increase from baseline (p < 0.01). oamjms.eu |

| Carvalho et al. (2023) | Varied | Significant increase (SMD = 0.53, p = 0.009). mdpi.com |

Studies on Brain Norepinephrine Receptor Downregulation

Chronic administration of this compound has been associated with the downregulation of brain norepinephrine receptors. drugbank.compom.go.id This effect is a common finding with clinically effective antidepressants. pom.go.idgeneesmiddeleninformatiebank.nl Research in animal models has demonstrated that repeated dosing of sertraline leads to a diminished response of limbic forebrain adenylate cyclase to norepinephrine and a reduction in the binding of [3H]dihydroalprenolol to cortical membranes, which is indicative of β-adrenergic receptor downregulation. nih.gov This downregulation is proposed to be a consequence of the selective blockade of serotonin reuptake, which can in turn activate norepinephrine neurons. nih.gov

Alterations in Cyclic AMP Response and Receptor Binding

The cyclic AMP (cAMP) signaling pathway is a crucial intracellular second messenger system. Studies have shown that repeated administration of this compound in rats diminishes the cAMP response of limbic forebrain adenylate cyclase to norepinephrine. nih.gov This alteration in the cAMP response is linked to the downregulation of norepinephrine receptors. Furthermore, sertraline has been found to modulate the AMPK-MTOR signaling pathway, which is involved in autophagy. It does so by potentially binding to and antagonizing the mitochondrial protein VDAC1, leading to a reduction in cellular ATP levels and subsequent activation of AMPK. nih.gov

Non-Monoaminergic and Novel Molecular Targets

Sigma 1 Receptors (S1Rs) and Their Inverse Agonism

This compound exhibits a notable affinity for Sigma 1 receptors (S1Rs), although with a lower affinity than for the serotonin transporter. chemodex.com Unlike some other SSRIs that act as S1R agonists, sertraline is considered a functional antagonist or inverse agonist at S1Rs. nih.govresearchgate.nettandfonline.com

This inverse agonism has been demonstrated in various experimental models. For instance, sertraline acutely inhibits long-term potentiation (LTP) in the hippocampus, an effect that is reversed by both S1R agonists and antagonists, consistent with an inverse agonist action. nih.govresearchgate.net Similarly, sertraline inhibits nerve growth factor-induced neurite outgrowth in PC12 cells, and this effect is also blocked by both S1R agonists and antagonists, further supporting its role as an inverse agonist in this system. researchgate.net This interaction with S1Rs may contribute to both the therapeutic and adverse effects of the drug and highlights a complex aspect of its mechanism of action beyond serotonin reuptake inhibition. nih.gov

Table 2: Affinity of Sertraline for Various Receptors/Transporters

| Target | Affinity/Action | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | Potent and selective inhibitor | pom.go.idnih.gov |

| Dopamine Transporter (DAT) | Weak inhibitor | drugbank.comchemodex.com |

| Norepinephrine Transporter (NET) | Very weak inhibitor | drugbank.compom.go.id |

| Sigma 1 Receptors (S1Rs) | Inverse agonist/Antagonist | nih.govresearchgate.nettandfonline.com |

| 5-HT1A Receptors | Weak affinity/Agonist activity | researchgate.net |

| Muscarinic, Dopaminergic, Adrenergic, Histaminergic, GABA, Benzodiazepine Receptors | No significant affinity | pom.go.idgeneesmiddeleninformatiebank.nl |

N-methyl-D-aspartate Receptors (NMDARs) and GluN2B Subunit Involvement

This compound's interaction with the glutamatergic system, particularly N-methyl-D-aspartate receptors (NMDARs), reveals a complex modulatory role. NMDARs are critical ion channels for the neurotransmitter glutamate, essential for synaptic plasticity, learning, and memory. nih.govresearchgate.net These receptors are typically composed of two GluN1 subunits and two regulatory GluN2 subunits (GluN2A-D). nih.govnih.gov The specific GluN2 subunit variant influences the receptor's electrophysiological properties and location. nih.gov

The GluN2B subunit is predominantly found in immature neurons and at extrasynaptic locations, playing a key role in modulating learning, memory, and various pathological conditions. nih.gov While direct, high-affinity binding of sertraline to the NMDAR complex is not its primary mechanism, its effects are observed through broader network interactions. For instance, selective serotonin reuptake inhibitors (SSRIs) as a class can modulate amyloid-β (Aβ) pathology through pathways involving NMDARs, such as the NMDA-R/extracellular signal-regulated kinase (ERK) pathway. aginganddisease.org

Furthermore, studies combining sertraline with NMDAR antagonists like memantine (B1676192) have demonstrated synergistic effects. Chronic co-administration of sertraline and memantine has been shown to produce more significant antidepressant-like activity and a more substantial increase in brain-derived neurotrophic factor (BDNF) levels in the hippocampus and prefrontal cortex than either drug alone. researchgate.net This suggests an indirect but therapeutically relevant interplay between sertraline's serotonergic action and NMDAR signaling. researchgate.net The potentiation of NMDA-receptor-mediated responses is a mechanism through which sigma-1 receptor ligands, a system also modulated by some antidepressants, may exert their effects, highlighting the interconnectedness of these neurotransmitter systems. frontiersin.org

Inhibition of Acetylcholinesterase (AChE) and Cyclooxygenase-2 (COX-2)

Beyond its primary role as an SSRI, this compound demonstrates significant inhibitory activity against key enzymes implicated in neuroinflammation and neurodegeneration, namely Acetylcholinesterase (AChE) and Cyclooxygenase-2 (COX-2). mdpi.comnih.gov

AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); its inhibition is a primary therapeutic strategy for Alzheimer's disease. mdpi.com In vitro studies have confirmed that sertraline inhibits human serum cholinesterase and human erythrocyte AChE. nih.gov The inhibitory potency of sertraline against serum cholinesterase was found to be greater than that of the tricyclic antidepressant amitriptyline (B1667244) and the SSRI fluoxetine (B1211875), with a reported IC₅₀ value of 4.05 µM. nih.gov For human erythrocyte AChE, the IC₅₀ value was 80 µM. nih.gov In an in vivo study using a lipopolysaccharide (LPS)-induced neurotoxicity rat model, pretreatment with sertraline for 30 days resulted in a significant decrease in AChE levels (p < 0.001). mdpi.comnih.gov

COX-2 is an enzyme whose expression is increased in neurons and glial cells during neurodegenerative conditions, contributing to the inflammatory cascade. rsc.org Computational and in vivo studies have identified sertraline as a potential inhibitor of COX-2. mdpi.comnih.gov Molecular docking studies showed strong binding affinities for sertraline in the active site of COX-2. mdpi.com In the LPS-induced rat model, sertraline treatment significantly reduced COX-2 levels (p < 0.05), underscoring its anti-inflammatory potential. mdpi.comnih.gov

Table 1: In Vivo Effects of Sertraline on Enzyme and Biomarker Levels Data from an in vivo study on a lipopolysaccharide (LPS)-induced neurotoxicity rat model. mdpi.comnih.govresearchgate.net

| Target Enzyme/Biomarker | Outcome of Sertraline Treatment | Statistical Significance |

|---|---|---|

| Acetylcholinesterase (AChE) | Significant Decrease | p < 0.001 |

| Cyclooxygenase-2 (COX-2) | Significant Decrease | p < 0.05 |

| BACE-1 | Significant Decrease | p < 0.01 |

| Glycogen Synthase Kinase 3β (GSK-3β) | Significant Decrease | p < 0.05 |

| Caspase-3 | Significant Decrease | p < 0.05 |

Modulation of Glycogen Synthase Kinase 3β (GSK-3β) and β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1)

This compound also exerts modulatory effects on enzymes central to the amyloidogenic pathway and tau pathology in Alzheimer's disease: Glycogen Synthase Kinase 3β (GSK-3β) and β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1). nih.govnih.gov

BACE-1 is a critical enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides. mdpi.com Research has identified sertraline as a modulator of BACE-1. mdpi.comnih.gov In vivo validation using a lipopolysaccharide (LPS)-induced neurotoxicity model in rats showed that pretreatment with sertraline led to a significant decrease in BACE-1 levels (p < 0.01). mdpi.comnih.govresearchgate.net This suggests that sertraline may help to reduce the production of pathogenic Aβ plaques.

GSK-3β is a multifaceted enzyme implicated in numerous cellular processes, including the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles—a hallmark of Alzheimer's disease. nih.gov Over-activation of GSK-3β is also linked to neuroinflammation and apoptosis. nih.gov Studies have demonstrated that sertraline can modulate GSK-3β activity. nih.govnih.gov In the same LPS-induced rat model, sertraline administration resulted in a significant reduction in GSK-3β levels (p < 0.05). mdpi.comnih.govresearchgate.net This suggests a potential neuroprotective effect by mitigating tau pathology and related inflammatory pathways. nih.gov

Caspase-3 and Malondialdehyde (MDA) Pathways

This compound has been shown to influence pathways related to apoptosis and oxidative stress, specifically involving Caspase-3 and Malondialdehyde (MDA). mdpi.comacs.org

Caspase-3 is a key executioner enzyme in the apoptotic cascade, and its elevated activity is a marker of increased neuronal cell death in neurodegenerative diseases. mdpi.com In a rat model of neurotoxicity induced by lipopolysaccharide (LPS), sertraline treatment caused a marked reduction in Caspase-3 levels (p < 0.01), bringing them closer to control levels. mdpi.com This finding suggests that sertraline may confer neuroprotection by inhibiting apoptosis. mdpi.com Preliminary mechanistic studies in breast cancer cell lines also inferred that sertraline's cytotoxicity was mediated through the induction of apoptosis, as evidenced by enhanced Caspase-3/7 activation. researchgate.net

Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation and oxidative stress, which are elevated in neurodegenerative conditions and contribute to neuronal damage. mdpi.com Research shows that sertraline possesses antioxidant properties. mdpi.com In the LPS-induced neurotoxicity model, sertraline administration led to a significant reduction in elevated MDA levels (p < 0.001). nih.govresearchgate.net Similarly, in a thioacetamide-induced oxidative stress model, sertraline at doses of 10 or 20 mg/kg decreased brain MDA levels by 20.4% and 18.7%, respectively. europeanreview.org In a corticosteroid-induced stress model, sertraline treatment also resulted in a significant decrease in MDA concentration by 49%. acs.org

Inhibition of Dynamin 1 Dependent Endocytosis

A distinct molecular mechanism of this compound involves the inhibition of dynamin GTPase activity, which consequently suppresses dynamin-dependent endocytosis. uni.lunih.gov Dynamins are large GTPases essential for the scission of newly formed vesicles from the parent membrane during processes like clathrin-mediated endocytosis and synaptic vesicle recycling. biorxiv.orgbiorxiv.org Dynamin 1 (Dyn 1) is primarily expressed in neurons and plays a critical role in the recycling of synaptic vesicles. nih.gov

Research has shown that sertraline acts as a mixed-type inhibitor of Dyn 1 with respect to both GTP and L-α-phosphatidyl-L-serine. nih.gov This inhibition of Dyn 1's GTPase activity by sertraline is proposed to modulate neurotransmitter transport by affecting synaptic vesicle endocytosis. uni.lu Studies using human neuroblastoma SH-Sy5Y cells, which express Dyn 1, confirmed that sertraline inhibits endocytosis. uni.lunih.gov

Interestingly, the inhibitory effect is not limited to Dyn 1. Sertraline was also found to inhibit Dynamin 2 (Dyn 2), a ubiquitously expressed isoform, and to suppress endocytosis in HeLa cells, which only express Dyn 2. uni.lunih.gov This indicates that sertraline's capacity to suppress dynamin-dependent endocytosis is mediated through the inhibition of both Dyn 1 and Dyn 2 GTPase activities. uni.lu This off-target effect on a fundamental cellular trafficking protein distinguishes it from other antidepressants like citalopram. biorxiv.org

Involvement of Translationally Controlled Tumor Protein (TCTP)

This compound has been identified as an inhibitor of the Translationally Controlled Tumor Protein (TCTP), a highly conserved and multi-functional protein involved in cell growth, proliferation, and the protection of cells from apoptosis. nih.govscienceopen.com TCTP is often overexpressed in various cancer cells and is considered a promising target for anti-cancer therapies. nih.gov

The discovery of sertraline's anti-tumor properties was linked to its structural similarity to other molecules capable of inhibiting TCTP. nih.govscienceopen.com Studies have shown that sertraline binds directly to TCTP. scienceopen.com This interaction has significant downstream consequences. For example, TCTP is involved in a regulatory loop with the tumor suppressor protein p53; by binding to TCTP, sertraline can prevent the TCTP-mediated degradation of p53, thereby restoring p53 levels and promoting apoptosis in tumor cells. nih.govscienceopen.com

Experimental research has confirmed the binding of sertraline to TCTP with a dissociation constant (Kd) value of 15.45 ± 1.4 μM. embopress.org The inhibition of TCTP by sertraline has been associated with antiproliferative activity and the induction of apoptosis in various cancer cell lines. nih.govsemanticscholar.org This mechanism represents a significant area of research for repositioning sertraline as a potential chemotherapeutic agent. nih.gov

Pharmacokinetic Research Insights from Preclinical Studies

Metabolism Pathways and Enzyme Kinetics

Sertraline (B1200038) undergoes extensive metabolism in preclinical species, primarily in the liver. tga.gov.aunih.gov This metabolic conversion is a critical determinant of its clearance from the body. nih.gov Preclinical studies in rats have indicated that sertraline can induce hepatic microsomal enzymes. tga.gov.autga.gov.au

The principal metabolic pathway for sertraline in both rats and dogs is N-demethylation, which leads to the formation of its primary amine metabolite, N-desmethylsertraline. tga.gov.aunih.govhres.ca This metabolite is also formed in humans. wikipedia.org In preclinical animal models, N-desmethylsertraline has been shown to be substantially less active than the parent compound. tga.gov.au The plasma area under the curve (AUC) for desmethyl-sertraline in animal models ranges from 66% to 270% of that for sertraline, with the exact ratio being dependent on the species and the route of administration. nih.gov

Following N-demethylation, both sertraline and N-desmethylsertraline undergo further metabolic transformations. tga.gov.aunih.govhres.ca A key subsequent pathway is oxidative deamination, which converts them to their corresponding ketone. psu.edunih.gov This ketone metabolite is then hydroxylated at the alpha-carbon, resulting in the formation of a diastereomeric pair of α-hydroxy ketone metabolites. psu.edunih.gov These metabolites can then undergo glucuronide conjugation prior to excretion. psu.edunih.gov In addition to these pathways, N-hydroxylation and direct glucuronidation of sertraline carbamic acid have also been identified as initial metabolic steps in rats and dogs. psu.edunih.gov The glucuronides of sertraline carbamic acid, N-hydroxy sertraline, and the α-hydroxy ketone diastereomers are major metabolites found in the urine and bile of bile duct-cannulated rats and dogs. nih.gov Bile is a major route of elimination for sertraline metabolites in both species. nih.gov

While much of the detailed research on the specific cytochrome P450 (CYP) isoforms involved in sertraline metabolism has been conducted using human liver microsomes, some insights have been gained from preclinical models. In rats, chronic treatment with sertraline has been shown to induce CYP2C and CYP1A2 isoforms. psu.edu Specifically, sertraline is considered an inducer of rat CYP2C6 and CYP3A. psu.edu In vitro studies using human liver microsomes have identified CYP2C19, CYP2B6, CYP2C9, CYP2D6, and CYP3A4 as being involved in the N-demethylation of sertraline. pharmgkb.orgnih.gov Although direct analogous studies detailing the kinetic parameters of each of these specific isoforms in rat or dog liver microsomes are less prevalent in the provided literature, the induction of CYP2C and CYP3A families in rats suggests an overlapping, though not identical, enzymatic basis for sertraline metabolism across species. psu.edu

Elimination and Excretion Mechanisms in Animal Models

In animal models, (1S,4R)-sertraline hydrochloride undergoes extensive metabolism prior to its removal from the body. pharmgkb.orgpsu.edu The excretion of unchanged sertraline is a minor pathway. tga.gov.auwikipedia.org In a study involving two male subjects, urinary and fecal excretion accounted for similar proportions (40-45% each) of the administered dose over nine days, with less than 0.2% of unchanged sertraline found in the urine. pom.go.idwikipedia.org In feces, 12% to 14% was present as the unchanged parent drug. wikipedia.orgdrugbank.com

A primary route for the elimination of sertraline metabolites in animal models is through the bile. pharmgkb.orgpsu.edu Studies in both rats and dogs have established that bile is the major route of elimination. pharmgkb.orgpsu.edu In bile duct-cannulated animals, a significant portion of the administered radiolabeled dose is recovered in the bile, primarily in the form of conjugated metabolites. pharmgkb.orgpsu.edu Specifically, the glucuronides of sertraline carbamic acid, N-hydroxy sertraline, and diastereomeric alpha-hydroxy ketone metabolites accounted for 82% of the excreted radiolabel in the bile of dogs and 45% in rats. pharmgkb.orgpsu.edu This highlights the importance of glucuronidation and subsequent biliary excretion in the clearance of sertraline in these preclinical species. hres.cahres.ca

The ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein (P-gp), plays a dual role in the pharmacokinetics of (1S,4R)-sertraline hydrochloride. Both sertraline and its main metabolite, desmethylsertraline, are identified as substrates for P-gp, binding to the transporter with high affinity. pharmgkb.orgnih.gov This suggests that P-gp can actively transport sertraline and its metabolite across cell membranes, potentially influencing their distribution and absorption.

Furthermore, preclinical studies have characterized sertraline as a potent inhibitor of P-glycoprotein. researchgate.net Its inhibitory activity has been shown to be comparable to that of quinidine, a well-established P-gp inhibitor. researchgate.net While sertraline demonstrates clear P-gp inhibitory properties in vitro, the clinical significance of this inhibition is thought to be limited. pharmgkb.orgnih.gov

Structure Activity Relationship Sar Studies

Impact of Stereochemical Factors on Serotonin (B10506) Transporter Affinity

Sertraline (B1200038) possesses two chiral centers, leading to the possibility of four stereoisomers: (+)-cis-(1S, 4S), (-)-cis-(1R, 4R), (+)-trans-(1R, 4S), and (-)-trans-(1S, 4R). mdpi.comnih.gov The stereochemistry of the molecule is a critical determinant of its selectivity and potency as a serotonin reuptake inhibitor. mdpi.com

The therapeutically active form is the (+)-cis-(1S, 4S)-enantiomer, which is a potent and selective inhibitor of serotonin uptake. mdpi.comnih.govwikipedia.org While the (+)-trans-(1R, 4S)-enantiomer is reported to be twice as potent in inhibiting serotonin uptake, the (+)-cis-(1S, 4S) isomer was selected for therapeutic use due to its superior selectivity for the serotonin transporter (SERT) over other monoamine transporters like those for dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET). mdpi.com In contrast, the (-)-trans-(1S, 4R)-enantiomer is more selective for norepinephrine inhibition. mdpi.com The cis-(-)-(1R,4R) isomer is considered therapeutically inactive. ncats.io

This high degree of stereoselectivity highlights the specific conformational requirements of the binding site on the serotonin transporter. The precise orientation of the dichlorophenyl group and the methylamino group in the (1S, 4S) configuration allows for optimal interaction with key residues within the transporter.

Table 1: Stereoisomers of Sertraline and their Primary Activity

| Stereoisomer | Configuration | Primary Activity |

|---|---|---|

| Sertraline | (+)-cis-(1S, 4S) | Potent and selective serotonin reuptake inhibitor mdpi.comnih.govwikipedia.org |

| (-)-cis-(1R, 4R) | Therapeutically inactive ncats.io | |

| (+)-trans-(1R, 4S) | Potent but less selective inhibitor of serotonin, dopamine, and norepinephrine uptake mdpi.com | |

| (-)-trans-(1S, 4R) | More selective for norepinephrine reuptake inhibition mdpi.com |

Influence of Aromatic Ring Substitutions on SERT Affinity

The substitution pattern on the aromatic rings of sertraline and its analogs plays a significant role in their affinity and selectivity for the serotonin transporter. The 3,4-dichloro substitution on the phenyl ring of sertraline is a key feature responsible for its high affinity and selectivity for SERT. wikipedia.orgnih.gov

Studies on aminotetraline derivatives have shown that halogen substitutions, such as with chlorine (Cl) or trifluoromethyl (CF3), at the 3rd and 4th positions of the phenyl ring generally result in compounds with selective serotonin reuptake inhibition properties. wikipedia.org For phenoxyphenylpropylamine derivatives, which share some structural similarities, para-substitution on the phenoxy ring leads to SERT selectivity, while ortho-substitution tends to confer selectivity for the norepinephrine transporter. researchgate.net This underscores the importance of the position and nature of substituents on the aromatic moiety for achieving high specificity towards SERT. wikipedia.org

The halogen atoms of many selective serotonin reuptake inhibitors (SSRIs) are thought to interact with a specific halogen-binding pocket within the SERT protein, and mutations in this pocket can dramatically reduce the transporter's affinity for these drugs. wikipedia.org

SAR Investigations for Non-SSRI Pharmacological Activities

Beyond its well-known effects on the serotonin transporter, sertraline and its derivatives have been investigated for other pharmacological activities, most notably in the field of oncology.

Sertraline has demonstrated anticancer properties against a variety of cancer cell lines, including those of the breast, colon, and lung. explorationpub.commdpi.com SAR studies have been conducted to optimize the anticancer activity of sertraline. In one study, 30 derivatives of sertraline were synthesized and evaluated for their ability to sensitize drug-resistant gastric cancer cells. researchgate.netnih.gov While sertraline itself showed an IC50 value of 18.73 μM, the most potent derivative identified had an improved IC50 of 5.2 μM, demonstrating that structural modifications can enhance this anticancer effect. researchgate.netnih.gov These studies suggest that the cytotoxicity of sertraline and its derivatives is a promising area for the development of new cancer therapies. mdpi.comresearchgate.net

The anticancer effects of sertraline and its derivatives are often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netmdpi.comrjraap.com Research has shown that sertraline can induce apoptosis in various cancer cells, including gastric, breast, and acute myeloid leukemia cells. nih.govmdpi.comrjraap.com

Mechanistically, sertraline has been found to induce cell cycle arrest, often at the G0/G1 phase, and to trigger apoptosis through pathways such as the PI3K/Akt/mTOR pathway. researchgate.netmdpi.com In studies on HER2+ breast cancer cells, sertraline hydrochloride was found to inhibit cell growth by inducing apoptosis, as evidenced by nuclear fragmentation and the activation of caspases-3/7. rjraap.comnih.gov The modification of the sertraline structure in its derivatives can modulate the extent of apoptosis induction and cell cycle arrest, providing a basis for optimizing these anticancer effects. explorationpub.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Pharmacophores

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov QSAR studies have been applied to SSRIs and related compounds to understand the structural features that govern their interaction with monoamine transporters. tandfonline.comtandfonline.com

These models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activities. nih.gov For inhibitors of the serotonin and norepinephrine transporters, QSAR models have been developed to identify the key steric and lipophilic properties of substituents that determine their potency and selectivity. tandfonline.comtandfonline.com For instance, a QSAR study on N-arylmethylpiperidinamine derivatives revealed that steric factors of substituents were crucial for SERT inhibitory activity, while substituent lipophilicity was more important for NET interaction. tandfonline.com Such models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of new antidepressants with improved profiles. tandfonline.commdpi.comnih.gov

Studies on Allosteric Site Selectivity in Serotonin Transporter

In addition to the primary (orthosteric) binding site where serotonin and competitive inhibitors like sertraline bind, the serotonin transporter also possesses a secondary, allosteric binding site. nih.govbiorxiv.org Ligands that bind to this allosteric site can modulate the binding of ligands at the primary site, often by altering their dissociation kinetics. nih.govbiorxiv.org

Some SSRIs, including sertraline and paroxetine, have been shown to exhibit weak allosteric activity, meaning they can slow the dissociation of a radiolabeled ligand from the primary binding site. researchgate.netau.dk However, this allosteric effect is generally observed at concentrations much higher than those required for primary site binding. researchgate.net In contrast, escitalopram (B1671245) (the S-enantiomer of citalopram) is a notable example of an allosteric serotonin reuptake inhibitor, binding to both the primary and allosteric sites to enhance its inhibitory effect. researchgate.net While sertraline's primary mechanism is through competitive inhibition at the orthosteric site, its ability to interact with the allosteric site, albeit weakly, is a subject of ongoing research to understand the full spectrum of its interaction with the serotonin transporter. nih.govresearchgate.netresearchgate.net

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques and Their Research Applications

Chromatographic methods are fundamental in separating (1S,4R)-Sertraline Hydrochloride from its related substances, including its other stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of (1S,4R)-Sertraline Hydrochloride. The development and validation of HPLC methods are critical to ensure accurate quantification and purity assessment.

Several studies have focused on developing robust HPLC methods. For instance, a direct enantio-, diastereo-, and chemo-selective HPLC method was developed to determine the content and purity of sertraline (B1200038) HCl in a single run. nih.gov This was achieved using a chiral stationary phase based on amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) under reversed-phase conditions, allowing for the baseline resolution of all relevant species in under 15 minutes without the need for buffers or tandem-coupled columns. nih.gov

Method validation, following guidelines from bodies like the International Council for Harmonisation (ICH), is a crucial step. Validation parameters typically include specificity, linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantitation (LOQ). rasayanjournal.co.inpharmahealthsciences.net One study demonstrated a validated reverse phase HPLC method for quantifying the (1R,4R) cis-enantiomer in sertraline hydrochloride bulk drug and tablets. rjptonline.org The method was found to be robust, with deliberate small changes in chromatographic conditions not significantly affecting the results. rjptonline.org

The choice of column and mobile phase is critical. A variety of columns, including C8, C18, and specialized chiral columns like Chiralpak AD-H and Chiral AGP, have been utilized. rasayanjournal.co.inrjptonline.orgijpsr.com Mobile phases are often a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffer solution (such as phosphate (B84403) buffer), with additives like diethylamine (B46881) sometimes used to improve peak shape and resolution. nih.govrasayanjournal.co.in

Table 1: Examples of HPLC Method Parameters for Sertraline Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Chiralpak IG-3 (250 mm × 4.6 mm i.d.) nih.gov | Chiral AGP (100 mm x 4.0 mm, 5 µm) rjptonline.org | Chiralpak AD-H (250 x 4.6 mm, 5 µm) rasayanjournal.co.in |

| Mobile Phase | Acetonitrile-water-DEA (75:25:0.1, V/V/V) nih.gov | Ammonium phosphate buffer and isopropanol (B130326) (80:20, v/v) rjptonline.org | Hexane, isopropyl alcohol, ethanol (B145695) and diethyl amine (850:100:50:0.1 v/v/v/v) rasayanjournal.co.in |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min rjptonline.org | 1.0 ml/min rasayanjournal.co.in |

| Detection (UV) | 215 nm nih.gov | 215 nm rjptonline.org | 215 nm rasayanjournal.co.in |

| LOD | Not specified | 0.016 µg/mL for (1R,4R) enantiomer rjptonline.org | 30 ng/ml for (1R, 4R) enantiomer rasayanjournal.co.in |

| LOQ | Not specified | 0.050 µg/mL for (1R,4R) enantiomer rjptonline.org | 120 ng/ml for (1R, 4R) enantiomer rasayanjournal.co.in |

This table is for illustrative purposes and summarizes data from different research articles.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of sertraline. It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. During the commercial production of Sertraline Hydrochloride, GC analysis has been instrumental in detecting unknown impurities. wjpsonline.com In one instance, two unknown impurities were detected at levels between 0.05% and 0.15%. wjpsonline.com Through GC-MS analysis, the molecular weights of these impurities were determined, leading to their identification, synthesis, and characterization. wjpsonline.com This highlights the crucial role of GC-MS in ensuring the purity of the final active pharmaceutical ingredient.

Liquid Chromatography (LC)

Liquid chromatography (LC) encompasses a broad range of techniques, with HPLC being the most prominent for sertraline analysis. Beyond standard reversed-phase and chiral HPLC, other LC-based methods have been developed. For example, a method for determining sertraline and its metabolite in human blood has been reported using LC. akjournals.com Furthermore, LC methods have been developed for the simultaneous determination of sertraline with other drugs. researchgate.net The versatility of LC allows for adaptation to various analytical challenges, from determining enantiomeric purity to quantifying the drug in complex biological matrices. nih.govresearchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) offers a simpler, cost-effective, and rapid method for the analysis of sertraline. nuph.edu.ua A high-performance thin-layer chromatographic (HPTLC) method has been established and validated for the quantitative analysis of sertraline hydrochloride in pharmaceutical preparations. akjournals.comakjournals.com In one such method, sertraline was separated on silica (B1680970) gel 60 F254 HPTLC plates with a mobile phase of chloroform–ethyl acetate–triethylamine (5:3:0.2, v/v). akjournals.comakjournals.com Densitometric quantification was performed at 279 nm. akjournals.comakjournals.com Another HPTLC method utilized a mobile phase of Toluene/Ethyl acetate/Ammonia (1:5:0.1, v/v) with densitometric analysis at 273 nm. researchgate.net This method was also validated and used to study the degradation kinetics of sertraline under various stress conditions. researchgate.net

Spectroscopic Approaches in Analytical Research

Spectroscopic techniques are invaluable for the quantitative analysis and characterization of (1S,4R)-Sertraline Hydrochloride.

UV Spectroscopy for Quantitative Analysis

UV-Visible spectrophotometry is a widely used technique for the quantitative estimation of sertraline hydrochloride in bulk and pharmaceutical dosage forms due to its simplicity and cost-effectiveness. The method is based on the principle that the drug absorbs UV radiation at a specific wavelength.

For sertraline hydrochloride, the wavelength of maximum absorbance (λmax) is typically found around 273 nm in solvents like 50% v/v aqueous methanol (B129727). pharmahealthsciences.net The method is validated according to ICH guidelines, with linearity demonstrated within a specific concentration range. pharmahealthsciences.net For instance, one study showed linearity in the concentration range of 1-20 mcg/ml. pharmahealthsciences.net Another study developed two simple and sensitive visible spectrophotometric methods based on the formation of colored complexes with alizarin (B75676) red and tropaeolin ooo, with absorbance maxima at 425.0 nm and 485.0 nm, respectively. ijpar.com

First-order derivative UV-spectrophotometry has also been employed to enhance specificity, especially in the presence of self-emulsifying additives that may interfere with standard UV analysis. austinpublishinggroup.com This derivative method was found to be more specific and had better repeatability for quantifying Sertraline hydrochloride in such formulations. austinpublishinggroup.com

Table 2: UV Spectroscopic Parameters for Sertraline Hydrochloride Analysis

| Parameter | Method 1 | Method 2 (Derivative) |

| Solvent | 50%v/v aqueous methanol pharmahealthsciences.net | Self-emulsifying additives in SAB austinpublishinggroup.com |

| λmax | 273 nm pharmahealthsciences.net | 276.4 nm (for dA/dλ) austinpublishinggroup.com |

| Linearity Range | 1-20 µg/ml pharmahealthsciences.net | Not explicitly stated, but calibration curves constructed austinpublishinggroup.com |

| LOD | Not specified | 1.754 µg/ml austinpublishinggroup.com |

| LOQ | Not specified | 5.314 µg/ml austinpublishinggroup.com |

This table is for illustrative purposes and summarizes data from different research articles.

Application of Analytical Methods in Diverse Matrices (excluding clinical human samples as per instruction)

Analytical methods for (1S,4R)-Sertraline Hydrochloride are extensively applied in the quality control of bulk drug substances and pharmaceutical dosage forms, such as tablets and capsules. nih.govtsijournals.comwisdomlib.org These applications ensure the identity, purity, and strength of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. tsijournals.com RP-HPLC methods have been successfully developed and validated for the quantification of sertraline in commercial tablets. tsijournals.comresearchgate.net These methods are valued for their accuracy and precision, making them suitable for routine quality control to confirm that the drug content aligns with the label claim. tsijournals.comresearchgate.net For instance, an RP-HPLC method using a C18 column and a mobile phase of acetonitrile, methanol, and buffer can effectively quantify sertraline hydrochloride in tablets. tsijournals.com The absence of interfering peaks from excipients in the chromatogram confirms the specificity of the method for the drug. tsijournals.com

UV-Vis Spectrophotometry offers a simpler and more cost-effective alternative for the routine analysis of sertraline in pharmaceutical formulations. ijpsjournal.compharmahealthsciences.net These methods are based on measuring the absorbance of the drug at a specific wavelength, and have been validated according to ICH guidelines, showing good linearity and sensitivity. ijpsjournal.compharmahealthsciences.net Spectrophotometric methods have been successfully applied to the analysis of commercial tablets, with results comparable to those from reference HPLC methods. tjpr.org

The following interactive table details the application of various analytical methods for the quantification of (1S,4R)-Sertraline Hydrochloride in different non-clinical matrices.

| Analytical Method | Matrix | Key Findings |

| RP-HPLC | Bulk Drug, Tablets, Capsules | Sensitive and stereospecific determination; suitable for routine quality control and ensuring label claim compliance. nih.govtsijournals.comepa.gov |

| RP-UHPLC | Bulk Drug, Tablets | Rapid, precise, and accurate method for routine analysis with a short run time. sciforum.net |

| UV-Vis Spectrophotometry | Bulk Drug, Tablets | Simple, cost-effective, and accurate for routine quantitative analysis. ijpsjournal.compharmahealthsciences.net |

| HPLC-UV | Dissolution Media from Capsules | Specific, linear, and accurate for determining drug release during in-vitro dissolution studies. scispace.com |

The successful application of these diverse analytical methods is fundamental to maintaining the quality and consistency of (1S,4R)-Sertraline Hydrochloride in its bulk and formulated states. tsijournals.comresearchgate.net

Investigation of Degradation Products and Physicochemical Incompatibilities (e.g., Maillard Reaction)

Investigating the degradation pathways and physicochemical incompatibilities of (1S,4R)-Sertraline Hydrochloride is essential for developing stable pharmaceutical formulations. Forced degradation studies, conducted under stress conditions as per ICH guidelines, are used to identify potential degradation products. amazonaws.comnih.govnih.gov

Sertraline has been found to be susceptible to degradation under oxidative and photolytic conditions, while remaining relatively stable under hydrolytic (acidic, basic, neutral) and thermal stress. nih.govresearchgate.net Under oxidative stress, using agents like hydrogen peroxide, at least two degradation products have been identified. nih.govnih.gov Photodegradation also leads to the formation of several transformation products. nih.govunito.it The structures of these degradation products are typically elucidated using advanced techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole-Time of Flight Mass Spectrometry (UHPLC-Q-TOF/MS/MS) and Nuclear Magnetic Resonance (NMR). nih.gov

Physicochemical incompatibility between sertraline hydrochloride and pharmaceutical excipients is a critical consideration in formulation development. jfda-online.combohrium.com A significant incompatibility is the Maillard reaction, which can occur between the secondary amine group of sertraline and reducing sugars like lactose (B1674315). jfda-online.comumsu.ac.irnih.gov This reaction can lead to the formation of condensation products, which may affect the drug's stability and potency. jfda-online.comumsu.ac.ir Studies using Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry have confirmed the incompatibility between sertraline and lactose. jfda-online.combohrium.comjfda-online.com Mass spectrometry has been used to track the formation of the sertraline-lactose condensation product. jfda-online.comumsu.ac.ir Therefore, careful selection of excipients, avoiding reducing sugars, is crucial in the formulation design of sertraline products. umsu.ac.ir

The following interactive table summarizes common degradation conditions and potential physicochemical incompatibilities for (1S,4R)-Sertraline Hydrochloride.

| Stress Condition / Incompatibility | Outcome / Products Formed | Analytical Techniques Used |

| Oxidative Degradation | Formation of at least two degradation products (DP-I, DP-II). nih.gov | UPLC, UHPLC-Q-TOF/MS/MS, NMR. nih.gov |

| Photolytic Degradation | Formation of at least three degradation products (DP-III, DP-IV, DP-V). nih.gov | UPLC, UHPLC-Q-TOF/MS/MS, NMR. nih.gov |

| Acid/Alkaline Hydrolysis | Relatively stable, though some degradation products can form under harsh conditions. nih.govnih.gov | RP-HPLC. nih.gov |

| Maillard Reaction | Incompatibility with reducing sugars like lactose and dextrose, forming condensation products. jfda-online.comumsu.ac.irjfda-online.com | DSC, FTIR, Mass Spectrometry. jfda-online.comumsu.ac.irjfda-online.com |

Understanding these degradation pathways and incompatibilities is vital for ensuring the quality, stability, and efficacy of pharmaceutical products containing (1S,4R)-Sertraline Hydrochloride.

Computational and in Silico Studies

Molecular Docking Simulations of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the binding mode and affinity of a drug molecule to its target protein.

Studies have extensively used molecular docking to investigate the interaction of sertraline (B1200038) with various proteins. For instance, docking simulations have been employed to understand its binding to Human Serum Albumin (HSA), the primary carrier of drugs in the blood. nih.govbohrium.combohrium.com These studies have revealed that sertraline binds within a large hydrophobic cavity in subdomain IIA of HSA. nih.govbohrium.com The interactions are primarily driven by hydrophobic forces, with hydrogen bonding also playing a role. nih.govbohrium.com

Molecular docking has also been instrumental in exploring the interaction of sertraline with other potential targets. Research has shown that sertraline can bind to the mitochondrial voltage-dependent anion channel 1 (VDAC1), potentially influencing cellular energy metabolism. tandfonline.com Docking studies indicated that sertraline could directly bind to the ATP binding domain of VDAC1. tandfonline.com Furthermore, in silico analyses have explored the binding of sertraline to proteins implicated in neurodegenerative diseases and cancer, such as Acetylcholinesterase (AChE), COX-2, BACE-1, and GSK-3β, suggesting its potential as a multi-target modulator. mdpi.com

In a study investigating the interaction of sertraline with calf thymus DNA (CT-DNA), molecular docking and molecular dynamics simulations revealed that sertraline prefers to bind to the minor groove of DNA, particularly in the AT-rich region. berkeley.edunih.gov This interaction was found to be stable and primarily driven by van der Waals forces. berkeley.edu

The binding affinity of sertraline to various protein targets has been quantified through docking studies, often reported as binding energy. For example, the binding energy of sertraline with proteins like AKT1, AMPK, LKB1, and SIRT1 has been calculated, with the AKT1-sertraline complex showing a particularly strong binding affinity. mdpi.com

Table 1: Molecular Docking Simulation Data for Sertraline Hydrochloride

| Target Protein | Predicted Binding Site/Interaction | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| Human Serum Albumin (HSA) | Subdomain IIA, hydrophobic cavity | Trp-214 | Not specified | nih.govbohrium.com |

| Calf Thymus DNA (CT-DNA) | Minor groove, AT-rich region | Not specified | Not specified | berkeley.edunih.gov |

| Voltage-Dependent Anion Channel 1 (VDAC1) | ATP binding domain | Not specified | Not specified | tandfonline.com |

| AKT1 | Not specified | Not specified | -9.3 | mdpi.com |

| AMPK | Not specified | Not specified | -7.0 to -9.9 | mdpi.com |

| SIRT1 | Not specified | Not specified | -7.0 to -9.9 | mdpi.com |

| LKB1 | Not specified | Not specified | -7.0 to -9.9 | mdpi.com |

| Acetylcholinesterase (AChE) | Active site | Not specified | Not specified | mdpi.com |

| COX-2 | Active site | Not specified | Not specified | mdpi.com |

| BACE-1 | Active site | Not specified | Not specified | mdpi.com |

| GSK-3β | Active site | Not specified | Not specified | mdpi.com |

| Yeast Pah1 and Human Lipin 1 | HAD-like domain (non-catalytic residues) | Pro-393, Phe-525, Pro-544, Arg-547 | Ki (predicted): 5.9 µM | nih.gov |

| LeuT (Leucine Transporter) | Sertraline binding site | Arg30A, Ile111A, Ala319A, Phe405A, Thr409A | Not specified | nih.gov |

Note: Binding energies and specific interacting residues are not always reported in the literature.

Machine Learning Algorithms in Drug Screening and Target Identification

Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by enabling the analysis of large datasets to predict drug efficacy, identify new drug targets, and personalize medicine.

Furthermore, ML models have been employed for virtual screening of drug databases to identify compounds with sertraline-like activities. mdpi.com These models have successfully identified sertraline as a potential dual inhibitor of AChE and COX-2, and have also highlighted its potential to interact with other targets like BACE-1 and GSK-3β. mdpi.com The use of ML in combination with high-throughput screening and computational analysis of large databases is enhancing the efficiency and reliability of identifying new therapeutic uses for existing drugs like sertraline. researchgate.net

Table 2: Machine Learning Studies Involving Sertraline

| Study Focus | Algorithm/Method | Key Findings | Reference |

| Predicting Sertraline Treatment Response | Sparse EEG Latent SpacE Regression (SELSER) | Identified a neural signature (alpha waves) that predicts individual response to sertraline. | techtarget.com |

| Predicting Sertraline Efficacy | AI algorithm analyzing brain MRI and clinical data | Predicted sertraline efficacy within one week of treatment; identified blood flow in the anterior cingulate cortex as a predictive factor. | psychnews.orgpharmacytimes.com |

| Virtual Screening for Sertraline-like Activities | Machine learning models screening ZINC15 database | Identified sertraline as a potential dual inhibitor of AChE and COX-2 and a modulator of BACE-1 and GSK-3β. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. While specific QSAR models focused solely on (1S,4R)-Sertraline Hydrochloride are not extensively detailed in the provided search results, the principles of QSAR are implicitly involved in many computational drug design and screening processes. Theoretical calculations, such as those using Density Functional Theory (DFT), provide the foundational data for QSAR models by determining the molecular and electronic structures of the compound. researchgate.netresearchgate.net These calculations can predict properties like the HOMO-LUMO gap, which is related to the molecule's reactivity and stability, and can be used as descriptors in QSAR studies. researchgate.netresearchgate.net

The development of QSAR models for selective serotonin (B10506) reuptake inhibitors (SSRIs) as a class would inherently include data related to sertraline's structure and activity. Such models would aim to identify the key structural features that contribute to the therapeutic effects and potential side effects of these drugs. While a dedicated QSAR study for (1S,4R)-Sertraline Hydrochloride is not highlighted, the broader application of these methods in antidepressant research is a crucial area of computational chemistry.

Emerging Research Areas and Future Perspectives

Further Elucidation of Complex Neurobiological Mechanisms Beyond SERT Inhibition

Key areas of this research include sertraline's activity at sigma-1 (σ₁) receptors and the dopamine (B1211576) transporter (DAT). wikipedia.org

Sigma-1 (σ₁) Receptor Interaction: Sertraline (B1200038) exhibits a notable affinity for σ₁ receptors. nih.govingentaconnect.com These receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are implicated in regulating cellular stress, neuroplasticity, and neuronal survival. biorxiv.orgresearchgate.net Unlike some other selective serotonin (B10506) reuptake inhibitors (SSRIs) that act as σ₁ agonists, studies suggest sertraline may function as a σ₁ receptor inverse agonist or antagonist. biorxiv.orgresearchgate.net This interaction is being explored for its role in modulating cellular stress responses and N-methyl-D-aspartate receptor (NMDAR) signaling, which could influence learning and hippocampal plasticity. biorxiv.orgnih.gov The precise clinical significance of this σ₁ activity is still under investigation, but it represents a departure from the sole focus on serotonergic enhancement. wikipedia.orgdrugbank.com

Dopamine Transporter (DAT) Inhibition: Among SSRIs, sertraline possesses a relatively high affinity for the dopamine transporter, although this is substantially weaker than its affinity for SERT. wikipedia.orgmaastrichtuniversity.nl At clinically relevant doses, it may occupy a significant percentage of DATs, thereby inhibiting dopamine reuptake to a degree. wikipedia.orgmaastrichtuniversity.nl This mild dopaminergic activity is hypothesized to counteract the potential for vigilance decrement that can be associated with purely serotonergic agents, and may contribute to its effects on cognition and alertness. maastrichtuniversity.nl

Other Minor Interactions: Research has also noted weak inhibitory effects on the norepinephrine (B1679862) transporter (NET) and acetylcholinesterase, the latter of which could lead to increased acetylcholine (B1216132) levels. wikipedia.orgnews-medical.net However, these interactions are generally considered to be of lower clinical significance compared to its effects on SERT, DAT, and σ₁ receptors.

| Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | 0.29 - 2.1 | wikipedia.orgpsychiatrist.com |

| Dopamine Transporter (DAT) | 25 - 53 | wikipedia.orgpsychiatrist.com |

| Sigma-1 (σ₁) Receptor | 36 - 61.5 | nih.govingentaconnect.comresearchgate.net |

| Norepinephrine Transporter (NET) | 420 - 640 | wikipedia.orgpsychiatrist.com |

Exploration of Novel Non-Psychiatric Therapeutic Applications

The expanding understanding of sertraline's molecular mechanisms has spurred significant research into its potential for "repurposing" in non-psychiatric conditions. This research leverages its effects on cellular pathways involved in inflammation, cancer cell proliferation, and neurodegeneration.

Anticancer Activity: A substantial body of preclinical evidence suggests that sertraline possesses anticancer properties against a range of human cancer cell lines. nih.govdoaj.org Its mechanisms are multifaceted and appear to be independent of SERT inhibition. Studies have demonstrated that sertraline can induce apoptosis (programmed cell death), cause cell cycle arrest, and disrupt autophagy in cancer cells. nih.govnih.govbiorxiv.org It has shown efficacy in models of colon, breast, liver, and glioblastoma cancers, among others. nih.govnih.gov Furthermore, research indicates it may inhibit the production of serine and glycine, amino acids crucial for the rapid proliferation of certain cancer cells. sciencedaily.com Sertraline has also been shown to act as a chemosensitizer, enhancing the effectiveness of existing antineoplastic drugs, particularly in multi-drug resistant cell lines. nih.govnih.gov

| Cancer Type | Cell Line(s) | Observed Effects | Reported IC₅₀ | Reference |

|---|---|---|---|---|

| Colorectal Cancer | HT-29, LS1034 | Reduced cell viability and proliferation, apoptosis induction | 14.7 µM (HT-29), 13.1 µM (LS1034) | nih.gov |

| Breast Cancer | AU565 (HER2+) | Inhibition of growth, apoptosis induction, G2/M phase cell cycle arrest | 16.4 ± 0.4 μM | biorxiv.org |

| Hepatocellular Carcinoma | HepG2 | Decreased cell viability, increased caspase-3/7 activity | 1.24 µM | nih.gov |

Anti-inflammatory and Immunomodulatory Effects: Sertraline has demonstrated potent anti-inflammatory properties in various experimental models. nih.govnih.gov It has been shown to reduce the levels of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov This effect is believed to be mediated, at least in part, by the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory responses. nih.gov While most studies point towards an anti-inflammatory profile, some research in human hippocampal cells has suggested it could have pro-inflammatory effects under certain conditions, indicating a complex immunomodulatory role. explorationpub.comoup.com

Neuroprotective Properties: Beyond its use in psychiatric disorders, sertraline is being investigated for its potential to protect neurons from damage and degeneration. In animal models of conditions like Huntington's and Parkinson's disease, sertraline has been shown to slow neuronal loss. researchgate.netnih.gov These neuroprotective effects are linked to its ability to increase levels of brain-derived neurotrophic factor (BDNF), up-regulate the anti-apoptotic protein Bcl-2, and stimulate neurogenesis. researchgate.netnih.gov

Advancements in Stereochemical Control for Drug Synthesis

The therapeutic efficacy of sertraline resides exclusively in the (1S,4S)-cis enantiomer. Consequently, the development of efficient and highly selective synthetic routes to produce this single isomer is a critical area of chemical research. Traditional commercial production relies on the resolution of a racemic mixture, a process that is inherently inefficient as it discards the unwanted stereoisomers. acs.org Modern advancements focus on asymmetric synthesis, which aims to create the desired stereochemistry from the outset.

Several innovative strategies have been developed to achieve high stereochemical control:

Asymmetric Bioreduction: Chemoenzymatic approaches utilize enzymes like ketoreductases (KREDs) to perform highly selective reductions of a key tetralone intermediate. This method has achieved excellent enantioselectivity (>99% ee) and diastereoselectivity (99:1), providing a green and efficient route to the chiral alcohol precursor of (1S,4S)-sertraline. researchgate.net

Catalytic Asymmetric Synthesis: This strategy employs chiral catalysts to guide the formation of the stereocenters. One approach involves the dirhodium-catalyzed asymmetric C-H insertion chemistry of vinyldiazoacetates, which has been applied to a formal synthesis of (+)-sertraline. acs.orgnih.gov Another method uses recoverable dendrimeric supported prolinol as a catalyst for the asymmetric reduction of the tetralone precursor. researchgate.net

Substrate-Controlled Synthesis: In these methods, a chiral auxiliary is incorporated into the starting material to direct the stereochemical outcome of subsequent reactions. One reported synthesis establishes the C4 stereocenter via a conjugate addition of an arylmagnesium bromide to an imide derived from 3,4-dichlorocinnamic acid and a chiral phenyloxazolidinone auxiliary. acs.org

Metal-Catalyzed Cross-Coupling: Nickel-catalyzed enantioselective reductive coupling reactions have been developed to produce 1,1-diarylalkanes, which are precursors to the sertraline core structure, with high enantioselectivity. nih.gov

| Synthetic Strategy | Key Reagent/Catalyst | Key Transformation | Reported Outcome | Reference |

|---|---|---|---|---|

| Chemoenzymatic Reduction | Ketoreductase (KRED) | Asymmetric bioreduction of racemic tetralone | >99% ee, 99:1 dr | researchgate.net |

| Catalytic C-H Insertion | Dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate) | Combined C−H insertion/Cope rearrangement | 96-99% ee for key intermediate | acs.org |

| Intramolecular Anionic Addition | t-Butyllithium | Stereoselective anionic addition to an imine moiety | Single diastereoisomer | acs.org |

| Ni-Catalyzed Cross-Coupling | Nickel catalyst with 4-heptyl-BiOX ligand | Enantioselective reductive coupling | High yield and enantioselectivity | nih.gov |

Development of Next-Generation Analytical Techniques for Research

The need for sensitive, accurate, and efficient methods to quantify (1S,4R)-Sertraline Hydrochloride, its enantiomers, and related substances in both bulk drug and complex matrices is driving innovation in analytical chemistry. Next-generation techniques are focused on improving separation efficiency, lowering detection limits, and reducing analysis time.

Advanced Liquid Chromatography: High-Performance Liquid Chromatography (HPLC) remains the cornerstone of sertraline analysis. Recent developments include:

Single-Run Stereoselective HPLC: Methods using advanced chiral stationary phases, such as amylose (B160209) tris(3-chloro-5-methylphenylcarbamate), now allow for the simultaneous determination of the main compound's content, its enantiomeric purity, and other chiral and non-chiral impurities in a single chromatographic run, often in under 15 minutes. nih.gov This represents a significant improvement in efficiency over older methods that required separate analyses.